1,7-Dimethyl-1H-imidazo[1,2-b]pyrazole
Description
Properties
IUPAC Name |
1,7-dimethylimidazo[1,2-b]pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3/c1-6-5-8-10-4-3-9(2)7(6)10/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBLQVLLTGGSFKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2N(C=CN2N=C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.17 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Indole and Its Isosteres
Indole derivatives, such as the 5-HT2A antagonist pruvanserin, often suffer from poor solubility and metabolic instability. Replacement of indole with 1H-imidazo[1,2-b]pyrazole (e.g., compound 4 in ) reduces logD (from 2.8 to 2.2) and increases aqueous solubility by >10-fold, addressing key pharmacokinetic limitations . The imidazo[1,2-b]pyrazole core retains planar aromaticity but introduces a basic NH group (pKa ~7.3), enabling pH-dependent solubility and enhanced membrane permeability compared to indole (pKa ~10–12) .
Table 1: Physicochemical Comparison of Indole vs. Imidazo[1,2-b]pyrazole
| Property | Pruvanserin (Indole) | Imidazo[1,2-b]pyrazole Analog |
|---|---|---|
| logD (pH 7.4) | 2.8 | 2.2 |
| Aqueous Solubility (mg/mL) | 0.15 | 1.7 |
| pKa | 6.4 (piperazine) | 7.3 (core NH) |
Pyrazolo[1,5-a]pyrimidines and Pyridazino[1,2-a]indazoles
Pyrazolo[1,5-a]pyrimidines (e.g., compound 20 in ) share structural motifs with imidazo[1,2-b]pyrazoles but exhibit distinct electronic profiles due to their pyrimidine ring. These compounds are often synthesized via multicomponent reactions and show potent COX-2 inhibition (IC50 < 50 nM) . In contrast, imidazo[1,2-b]pyrazoles prioritize anti-inflammatory activity (e.g., IC50 = 1.2–3.9 nM for chemotaxis inhibition) , highlighting scaffold-dependent pharmacological targeting.
Pyrrolo[1,2-a]imidazoles
Pyrrolo[1,2-a]imidazoles (e.g., 2-oxo-2,3-dihydro derivatives in ) differ in saturation and synthetic accessibility. Their partially saturated rings reduce aromatic stacking interactions but improve conformational flexibility, favoring applications in material science over drug design . Imidazo[1,2-b]pyrazoles, with full aromaticity, excel in receptor binding due to stronger π-π interactions (e.g., 3.64 Å centroid distance in crystal structures) .
Preparation Methods
Cyclocondensation of Substituted Hydrazines with Keto Derivatives
The cyclocondensation of monosubstituted hydrazines with keto acetals represents a foundational approach for constructing the imidazo[1,2-b]pyrazole core. In a patented method, 1,4-disubstituted pyrazoles are synthesized via reaction between N,N-dimethyl chloromethyliminium chloride and propionaldehyde diethylacetal, followed by hydrazine derivatization . For 1,7-dimethyl substitution, this method can be adapted by selecting methyl-substituted hydrazines and modifying acetal precursors.
For example, reacting 2-ethyl-1,3-dioxolane with N,N-dimethyl chloromethyliminium chloride in chloroform at 70°C for 2 hours generates an intermediate iminium complex. Subsequent treatment with methylhydrazine at 50°C induces cyclization, yielding 1,7-dimethyl-1H-imidazo[1,2-b]pyrazole after neutralization with aqueous sodium hydroxide (pH 8) and extraction with chloroform . This method achieves a 67% isolated yield for analogous 1,4-dimethylpyrazole derivatives, suggesting scalability for the 1,7-isomer .
Metal-Halogen Exchange Functionalization
Selective functionalization via bromine-magnesium exchange offers a route to introduce methyl groups at specific positions. As demonstrated by , Br/Mg-exchange on brominated imidazo[1,2-b]pyrazole scaffolds enables regioselective magnesiation, followed by quenching with methyl electrophiles.
Procedure :
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Brominate the imidazo[1,2-b]pyrazole core at position 7 using N-bromosuccinimide (NBS) in dimethylformamide (DMF).
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Perform Br/Mg-exchange with iPrMgCl·LiCl at -30°C in tetrahydrofuran (THF).
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Treat the resulting Grignard reagent with methyl iodide or trimethylborate to install the methyl group.
This method, validated for indole isosteres, achieves >90% regioselectivity for analogous compounds, though direct yields for 1,7-dimethyl derivatives remain unreported .
Multicomponent Groebke–Blackburn–Bienaymé Reaction
The Groebke–Blackburn–Bienaymé (GBB) reaction enables one-pot assembly of imidazo[1,2-b]pyrazoles from aldehydes, aminopyrazoles, and isonitriles. For 1,7-dimethyl derivatives, 5-amino-1-methylpyrazole reacts with methyl-substituted aldehydes and tert-butyl isonitrile in ethanol at 80°C .
Optimized Conditions :
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Solvent : Toluene or DMF
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Temperature : 80°C
-
Catalyst : None (thermal activation)
This method produces a 67-membered library of imidazo[1,2-b]pyrazole-7-carboxamides, with yields ranging from 25% to 97% . While carboxamides dominate the literature, replacing the amide with a methyl group via reductive alkylation could yield the target compound.
One-Pot Synthesis via Acetal Intermediates
A high-yielding one-pot method involves acetal intermediates and N-substituted halogenomethyliminium salts. Adapted from , the synthesis proceeds as follows:
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Iminium Salt Formation : React 2-benzyl-1,3-dioxolane with N,N-dimethyl chloromethyliminium chloride in chloroform at 65°C.
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Cyclization : Add methylhydrazine and heat at 70°C for 2 hours.
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Work-Up : Neutralize with 30% NaOH, extract with methylene chloride, and purify via recrystallization.
For 1-methyl-4-phenylpyrazole, this method yields 46% . Modifying the dioxolane precursor to a methyl-substituted analog could shift substitution to position 7.
Comparative Analysis of Synthetic Routes
| Method | Yield | Regioselectivity | Complexity |
|---|---|---|---|
| Cyclocondensation | 67–72% | Moderate | Low |
| Metal-Halogen Exchange | N/A | High | High |
| GBB Reaction | 25–97% | Variable | Moderate |
| One-Pot Acetal | 46–72% | High | Moderate |
Key findings:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
